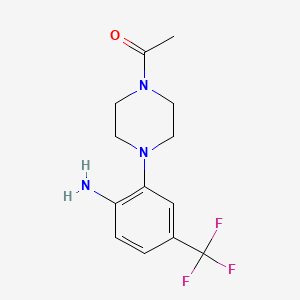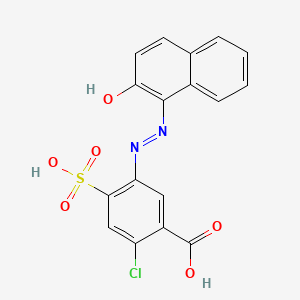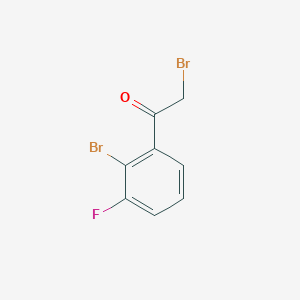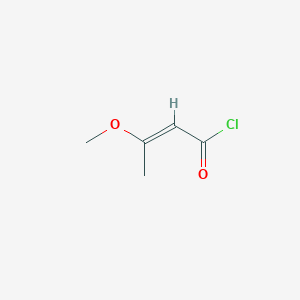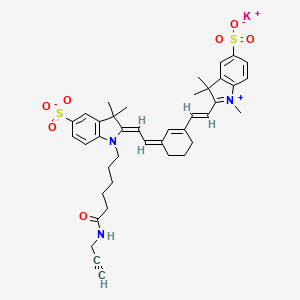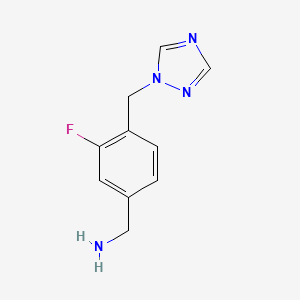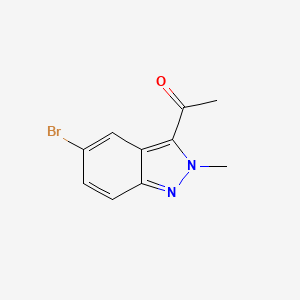
1-(5-bromo-2-methyl-2H-indazol-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-2-methyl-2H-indazol-3-yl)ethan-1-one is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom and a methyl group on the indazole ring, along with an ethanone group, makes this compound unique. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
The synthesis of 1-(5-bromo-2-methyl-2H-indazol-3-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-bromo-1-(2-methylphenyl)ethanone with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indazole ring. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid.
Industrial production methods for this compound may involve the use of more efficient and scalable processes, such as transition metal-catalyzed reactions. For example, a copper-catalyzed cyclization of 2-bromo-1-(2-methylphenyl)ethanone with hydrazine hydrate can be employed to achieve higher yields and selectivity.
化学反応の分析
1-(5-Bromo-2-methyl-2H-indazol-3-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding indazole-3-carboxylic acid derivative.
Reduction: Reduction of the ethanone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form the corresponding alcohol derivative.
Substitution: The bromine atom on the indazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted indazole derivatives.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include indazole-3-carboxylic acid, indazole-3-ylmethanol, and various substituted indazole derivatives.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex indazole derivatives, which are of interest for their diverse chemical properties.
Biology: Indazole derivatives, including 1-(5-bromo-2-methyl-2H-indazol-3-yl)ethan-1-one, have been investigated for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine: The compound has shown promise in preclinical studies as a potential anticancer agent, due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Industry: Indazole derivatives are used in the development of agrochemicals, dyes, and other industrial products due to their unique chemical properties.
作用機序
The mechanism of action of 1-(5-bromo-2-methyl-2H-indazol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may modulate the activity of specific receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
類似化合物との比較
1-(5-Bromo-2-methyl-2H-indazol-3-yl)ethan-1-one can be compared with other similar indazole derivatives, such as:
1-(2-methyl-2H-indazol-3-yl)ethan-1-one: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
1-(5-chloro-2-methyl-2H-indazol-3-yl)ethan-1-one: Contains a chlorine atom instead of bromine, which may affect its chemical properties and interactions with molecular targets.
1-(5-bromo-2-ethyl-2H-indazol-3-yl)ethan-1-one: Contains an ethyl group instead of a methyl group, which may influence its steric and electronic properties.
特性
IUPAC Name |
1-(5-bromo-2-methylindazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-6(14)10-8-5-7(11)3-4-9(8)12-13(10)2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCJXAIMWJEPBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=C(C=CC2=NN1C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
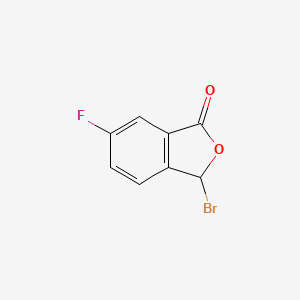



![tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12846514.png)
